2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
Description
This benzamide derivative features a 2,4-dichlorophenyl core with two nitrogen-bound substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 4-ethylbenzyl moiety.
Properties
Molecular Formula |
C20H21Cl2NO3S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21Cl2NO3S/c1-2-14-3-5-15(6-4-14)12-23(17-9-10-27(25,26)13-17)20(24)18-8-7-16(21)11-19(18)22/h3-8,11,17H,2,9-10,12-13H2,1H3 |
InChI Key |
NHGFNPFWEYNKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
2,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours. Catalytic dimethylformamide (DMF) accelerates the reaction. Excess reagent is removed under vacuum to yield 2,4-dichlorobenzoyl chloride.
Amine Preparation
The target compound requires two amine components:
-
Tetrahydrothiophene-3-amine 1,1-dioxide : Synthesized via oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide (H₂O₂) in acetic acid at 50°C.
-
4-Ethylbenzylamine : Prepared by Gabriel synthesis or reduction of 4-ethylbenzyl nitrile using LiAlH₄.
Sequential Amide Coupling
The dual substitution on the benzamide nitrogen necessitates sequential coupling.
Primary Amidation
2,4-Dichlorobenzoyl chloride reacts with tetrahydrothiophene-3-amine 1,1-dioxide in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours. The intermediate 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is isolated via aqueous workup (yield: 78–85%).
Secondary Alkylation
The secondary amine is introduced via alkylation with 4-ethylbenzyl bromide. The intermediate benzamide is dissolved in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base. The mixture is refluxed at 80°C for 8–10 hours. Post-reaction, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Alternative Single-Pot Approach
A patent-derived method employs a one-pot strategy using urea as a coupling agent4:
-
Reagents : 2,4-Dichlorobenzoic acid (1 equiv), tetrahydrothiophene-3-amine 1,1-dioxide (1.2 equiv), 4-ethylbenzylamine (1.2 equiv), urea (2 equiv), and boric acid (0.1 equiv).
-
Conditions : Heated at 160°C for 6 hours under nitrogen.
-
Workup : Crude product is washed with cold ethanol to remove unreacted urea. Yield: 68–72%.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Amidation) | 0°C → 25°C | Maximizes selectivity |
| Solvent (Alkylation) | MeCN > DMF | Reduces side products |
| Base (Alkylation) | K₂CO₃ > NaHCO₃ | Enhances reactivity |
| Reaction Time (One-pot) | 6–8 hours | Prevents degradation |
Challenges and Mitigation
-
Regioselectivity : Competing reactions at the 2- and 4-chloro positions are minimized using bulky bases (e.g., Et₃N).
-
Oxidation Control : Over-oxidation of the tetrahydrothiophene ring is avoided by limiting H₂O₂ stoichiometry.
-
Purification : Silica gel chromatography resolves N-alkylation byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Sequential Coupling | 78–85 | ≥98 | High |
| One-Pot Urea-Mediated | 68–72 | ≥95 | Low |
The sequential method offers superior yield and purity but requires stringent anhydrous conditions. The one-pot approach is cost-effective for large-scale synthesis but necessitates post-reaction purification4.
Industrial-Scale Adaptations
Patent CN103588679A highlights a scalable nitrile intermediate route:
-
2,4-Dichlorobenzonitrile Synthesis :
-
2,4-Dichlorobenzaldehyde + hydroxylamine hydrochloride → 2,4-dichlorobenzaldoxime (70–75°C, 30 min).
-
Dehydration with acetic anhydride → 2,4-dichlorobenzonitrile (110–120°C, 3 hours).
-
-
Nitrile to Amide : Hydrogenation over Raney nickel yields 2,4-dichlorobenzamide, which undergoes subsequent alkylation.
Emerging Methodologies
Recent advances include enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Preliminary trials report 60–65% yield under mild conditions (pH 7.5, 35°C) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The dichloro groups on the benzene ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may have various applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent with specific biological activity.
Industry: Use in the production of advanced materials or as an additive in formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Sulfone Group: The target compound and –17 derivatives share the sulfone group, which increases polarity and may improve metabolic stability compared to non-sulfone analogs (e.g., ) .
- Lipophilicity: The 4-ethylbenzyl group in the target compound enhances lipophilicity relative to polar substituents like aminopropyl (Compound 50) or thiophenemethyl (Compound 54) .
Physicochemical Properties
- Solubility : The sulfone group in the target compound and –17 derivatives may improve aqueous solubility compared to purely lipophilic analogs (e.g., ) .
- Molecular Weight : The target compound’s molecular weight is likely ~450–500 g/mol, comparable to ’s chromene derivative (459.9 g/mol) but higher than simpler analogs like (256 g/mol) .
Q & A
Q. What are the critical steps in synthesizing 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves:
Amidation : Coupling 2,4-dichlorobenzoic acid derivatives with the tetrahydrothiophene-3-amine moiety using coupling agents like HATU or EDC in anhydrous DMF .
Oxidation : Introducing the sulfone group via hydrogen peroxide (H₂O₂) under controlled pH (7–8) and temperature (40–60°C) to avoid over-oxidation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization requires monitoring via TLC and adjusting solvent polarity to minimize byproducts.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., ethylbenzyl CH₂ at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 453.2) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Standardized Assays : Reproduce activities under uniform conditions (e.g., MIC for antimicrobial tests; IC₅₀ in MCF-7 or HeLa cells for anticancer assays) .
- Orthogonal Validation : Use fluorescence-based ATP assays or caspase-3 activation to confirm cytotoxicity mechanisms .
- Dose-Response Analysis : Test across a broad concentration range (1 nM–100 µM) to identify off-target effects .
Q. What strategies optimize the introduction of the sulfone group during synthesis?
- Methodological Answer :
- Oxidant Selection : H₂O₂ in acetic acid (1:2 v/v) at 50°C for 12 hours achieves >90% conversion .
- pH Control : Maintain neutral pH (7.0–7.5) using sodium bicarbonate to prevent sulfoxide formation .
- In Situ Monitoring : FT-IR tracking of S=O stretch (1050–1150 cm⁻¹) ensures reaction completion .
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents?
- Methodological Answer :
- Analog Synthesis : Replace 4-ethylbenzyl with 4-methoxybenzyl or 3-chlorophenethyl to test electronic/hydrophobic effects .
- Biological Testing : Compare IC₅₀ values across analogs (see Table 1).
- Computational Modeling : Density Functional Theory (DFT) calculates substituent electron-withdrawing/donating effects .
Q. Table 1: SAR of Key Analogs
| Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-Ethylbenzyl (Parent) | 0.45 | 12.8 |
| 4-Methoxybenzyl | 1.20 | 25.4 |
| 3-Chlorophenethyl | 0.78 | 18.9 |
| Data derived from analogs in |
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR PDB: 1M17). The tetrahydrothiophene sulfone group shows hydrogen bonding with Thr766 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (20 ns trajectories) in GROMACS to assess binding free energy (ΔG < -8 kcal/mol) .
Q. How can toxicity be mitigated without compromising efficacy?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to reduce off-target effects .
- Metabolic Profiling : Use liver microsomes (human/rat) to identify toxic metabolites; modify labile sites (e.g., replace chlorine with fluorine) .
Q. What experimental methods validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to HSP90 by measuring protein melting shifts (ΔTm > 3°C) .
- CRISPR Knockout : Delete putative targets (e.g., PI3K) and assess loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
